4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
MMV666123 is a promising antimalarial compound identified as an inhibitor of apicoplast DNA polymerase from Plasmodium falciparum . This compound has shown potential in targeting the apicoplast, an essential non-photosynthetic plastid in the malaria parasite, making it a significant candidate for malaria treatment .
Preparation Methods
The synthetic routes for MMV666123 involve several steps, including the formation of key structural motifs necessary for its inhibitory activity . The preparation methods typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and efficacy of the compound .
Chemical Reactions Analysis
MMV666123 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV666123 has a wide range of scientific research applications, particularly in the field of malaria treatment . It has been identified as a potent inhibitor of apicoplast DNA polymerase, making it a valuable tool in studying the biology of the malaria parasite . Additionally, its unique mechanism of action makes it a promising candidate for the development of new antimalarial drugs .
Mechanism of Action
The mechanism of action of MMV666123 involves the inhibition of apicoplast DNA polymerase in Plasmodium falciparum . This enzyme is responsible for replicating and repairing the genome of the apicoplast, an essential organelle in the malaria parasite . By inhibiting this enzyme, MMV666123 disrupts the replication and repair processes, ultimately leading to the death of the parasite . The molecular targets and pathways involved in this mechanism include the binding of MMV666123 to the active site of the DNA polymerase, preventing its normal function .
Comparison with Similar Compounds
MMV666123 is unique in its ability to specifically target apicoplast DNA polymerase, which has no direct orthologs in mammals . This makes it a highly selective and potentially safer antimalarial compound compared to other drugs that may have off-target effects . Similar compounds include other inhibitors of DNA polymerases, such as those targeting mitochondrial DNA polymerase γ and DNA polymerase θ, which are involved in genetic diseases and cancer . MMV666123 stands out due to its specificity for the malaria parasite’s apicoplast DNA polymerase .
Properties
Molecular Formula |
C22H22ClN3OS |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H22ClN3OS/c1-22(2,3)15-9-7-14(8-10-15)21(27)24-20-18-12-28-13-19(18)25-26(20)17-6-4-5-16(23)11-17/h4-11H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
WYEUQKAJSMQNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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